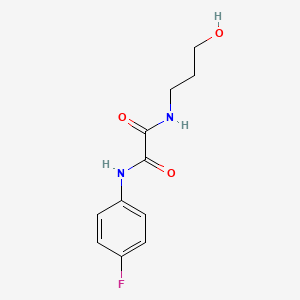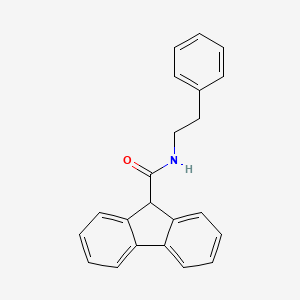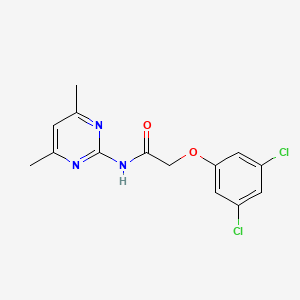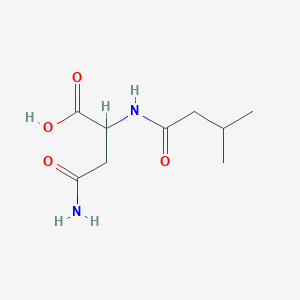
2-Pyridinecarbonitrile, 4-bromo-6-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-pyridinecarbonitrile is a halogenated heterocycle . Its empirical formula is C6H3BrN2 and it has a molecular weight of 183.01 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-pyridinecarbonitrile consists of a pyridine ring with a bromine atom attached at the 6th position and a nitrile group at the 2nd position .Physical and Chemical Properties Analysis
6-Bromo-2-pyridinecarbonitrile is a solid with a melting point of 100-104 °C . It has a molecular weight of 183.01 .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Chemical Structures
2-Pyridinecarbonitrile derivatives have been pivotal in synthesizing complex chemical skeletons, such as the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics like GE 2270 A. This synthesis demonstrates the utility of 2-Pyridinecarbonitrile derivatives in constructing pharmacologically significant compounds (Okumura et al., 1998). Additionally, phosphine-catalyzed [4 + 2] annulation processes have employed these derivatives to synthesize highly functionalized tetrahydropyridines, showcasing their versatility in organic synthesis (Zhu et al., 2003).
Antimicrobial Activity Studies
Research on 4-Pyrrolidin-3-cyanopyridine derivatives, obtained from 2-Pyridinecarbonitrile, demonstrated significant antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics (Bogdanowicz et al., 2013).
Materials Science and Corrosion Inhibition
In the field of materials science, 2-Pyridinecarbonitrile derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research suggests potential industrial applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Yıldız et al., 2014).
Catalytic Applications
The catalytic function of metal chelates in the hydration of 2-Pyridinecarbonitrile has been explored, revealing the transformation into 2-pyridinecarboxamide under the influence of transition metal complexes. This study highlights the catalytic potential of 2-Pyridinecarbonitrile in chemical reactions, opening avenues for further research in catalysis (Watanabe et al., 1973).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-ethylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-7-3-6(9)4-8(5-10)11-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAMWZZIVNHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2847776.png)




![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)
![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)
![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)




